
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid
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Overview
Description
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is a synthetic organic compound with the molecular formula C8H10F3NO3. It is characterized by the presence of a trifluoroacetamido group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid typically involves the reaction of cyclobutylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Substitution at the Trifluoroacetamido Group
The electron-withdrawing trifluoromethyl group activates the adjacent amide for nucleophilic substitution. Key reactions include:
This reactivity enables modular modification for prodrug development or structural diversification .
Carboxylic Acid Functionalization
The acetic acid moiety undergoes typical carboxylate reactions:
Esterification
Esterification Agent | Catalyst | Solvent | Yield |
---|---|---|---|
Acetic anhydride | Triethylamine | DCM | >85% |
Benzyl bromide | DIPEA | THF | 78-82% |
Esters demonstrate improved membrane permeability compared to the parent acid .
Salt Formation
Base | Counterion | Application |
---|---|---|
Sodium hydroxide | Na⁺ | Water-soluble formulations |
Triethylamine | Et₃NH⁺ | Organic phase reactions |
Salts are crucial for pharmaceutical crystallization processes .
Cyclobutyl Ring Modifications
The strained cyclobutane ring participates in unique transformations:
Ring-Opening Reactions
Reagent | Conditions | Product |
---|---|---|
Bromine (Br₂) | HBr/H₂O, 25°C | 1-Bromo-3-(trifluoroacetamido)butane |
Ozone | MeOH/CH₂Cl₂, -78°C | Aldehyde derivatives |
Ring Expansion
Reagent | Catalyst | New Ring Size |
---|---|---|
CH₂N₂ | Pd(OAc)₂ | Cyclopentyl |
Ethylene oxide | BF₃·Et₂O | Spirocyclic systems |
These reactions enable access to complex polycyclic architectures .
Stability Considerations
Critical degradation pathways:
Stress Condition | Degradation Pathway | Half-Life |
---|---|---|
pH < 3 | Cyclobutane ring protonation | 2.3 h |
UV light (254 nm) | N-CF₃ bond cleavage | 15 min |
40°C/75% RH | Ester hydrolysis | 72 h |
Stabilization requires pH 6-8 buffers and light-protected packaging .
Scientific Research Applications
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is a unique chemical compound that is characterized by a cyclobutyl group and a trifluoroacetamido moiety. It has a molecular formula of C10H14F3NO3 and a molecular weight of approximately 253.21 g/mol. The presence of both a cyclobutane ring and a trifluoroacetamido group gives it specific chemical properties that may be useful in pharmaceutical and agrochemical applications.
Potential Applications
The potential applications of this compound span various fields:
- Pharmaceuticals Due to its structural characteristics, it may serve as a scaffold for developing new drugs targeting specific diseases.
- Agrochemicals It can be employed in the synthesis of new pesticides or herbicides.
- Organic synthesis As a building block in organic synthesis for creating complex molecules.
The chemical behavior of this compound is influenced by its functional groups. The trifluoroacetamido group can participate in nucleophilic substitution reactions because the trifluoromethyl group is electron-withdrawing. The carboxylic acid can undergo esterification or deprotonation to form salts. These reactions are important for modifying the compound for specific applications or enhancing its solubility and stability.
Structural Comparison
Several compounds share structural similarities with this compound.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Cyclobutylacetic Acid | Contains a cyclobutyl group but lacks trifluoromethyl | Simpler structure; used in organic synthesis |
2-Amino-2-cyclobutylacetic Acid | Amino group instead of trifluoroacetamido | Potentially different biological activities |
Trifluoroacetylated derivatives | Various derivatives with trifluoroacetyl groups | Enhanced lipophilicity; diverse biological activities |
Mechanism of Action
The mechanism of action of 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutaneacetic acid: Lacks the trifluoroacetamido group, resulting in different chemical properties and reactivity.
2-(1-Amino)cyclobutylacetic acid: Contains an amino group instead of the trifluoroacetamido group, leading to variations in biological activity and applications.
Uniqueness
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions with biological targets .
Biological Activity
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₃F₃N₁O₂
- Molecular Weight : 223.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The trifluoroacetamido group enhances lipophilicity and may influence membrane permeability, which is crucial for cellular uptake. Additionally, the cyclobutyl moiety can stabilize conformations that interact favorably with target proteins.
Anticancer Properties
Recent studies have indicated that derivatives of cyclobutyl acetic acids exhibit significant anticancer activities. For instance, compounds with similar structures have shown the ability to inhibit key transcription factors involved in cancer progression, such as TEAD (TEA domain family members) .
Anti-inflammatory Effects
Research has demonstrated that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating autoimmune diseases and conditions characterized by chronic inflammation .
Case Studies
Research Findings
- Inhibition of TEAD Transcription Factors : Compounds with the trifluoroacetamido group have been shown to inhibit TEAD transcription factors, which are implicated in various cancers .
- Cellular Uptake and Potency : The introduction of bulky groups like trifluoroacetamido can enhance the cellular uptake of the compound while maintaining binding affinity to target proteins .
- Therapeutic Applications : Potential applications include treatments for proliferative diseases (e.g., cancers), inflammatory diseases (e.g., fibrosis), and autoimmune diseases (e.g., sclerosis) .
Properties
Molecular Formula |
C8H10F3NO3 |
---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-[1-[(2,2,2-trifluoroacetyl)amino]cyclobutyl]acetic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(15)12-7(2-1-3-7)4-5(13)14/h1-4H2,(H,12,15)(H,13,14) |
InChI Key |
VPARMJFHGXDNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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